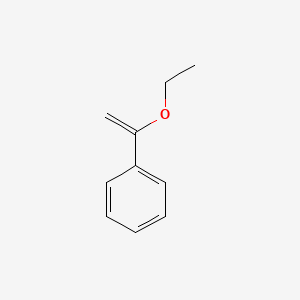
Benzene, (1-ethoxyethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, (1-ethoxyethenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzene with ethyl vinyl ether in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzene, (1-ethoxyethenyl)- often involves large-scale chemical reactors where benzene and ethyl vinyl ether are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-ethoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into ethoxyethylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethoxyethenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields ethoxyethylbenzene.
Substitution: Results in various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzene, (1-ethoxyethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, (1-ethoxyethenyl)- exerts its effects involves its interaction with various molecular targets. In chemical reactions, the ethoxyethenyl group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the benzene ring. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar structure but lacks the ethoxy group.
Ethylbenzene: Contains an ethyl group instead of an ethoxyethenyl group.
Vinylbenzene: Similar structure but with a vinyl group instead of ethoxyethenyl.
Uniqueness
Benzene, (1-ethoxyethenyl)- is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
6230-62-2 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-ethoxyethenylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
PDNJMHZLMGTCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















